molecular formula C52H60I2N4 B12370024 Anticancer agent 205

Anticancer agent 205

Cat. No.: B12370024
M. Wt: 994.9 g/mol
InChI Key: PIDJCNVTCNXXBQ-UHFFFAOYSA-L
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Description

Anticancer agent 205 is a potent compound known for its significant anticancer properties. It binds to G4-mtDNA targets and inhibits the replication, transcription, and translation of mitochondrial DNA (mtDNA). This compound causes mitochondrial dysfunction, increases reactive oxygen species (ROS) production, induces DNA damage, and cellular senescence. It has shown potential in the research of colorectal cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of anticancer agent 205 involves the preparation of pyridine-thiazole hybrid molecules. These molecules are synthesized through a series of chemical reactions, including condensation and cyclization reactions. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) under controlled temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Anticancer agent 205 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced derivatives .

Scientific Research Applications

Anticancer agent 205 has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the chemical behavior of anticancer agents and their interactions with various biomolecules.

    Biology: It is employed in biological studies to investigate its effects on cellular processes, such as apoptosis and cell cycle regulation.

    Medicine: It is being explored for its potential therapeutic applications in treating various types of cancer, particularly colorectal cancer.

    Industry: It is used in the development of new anticancer drugs and formulations

Mechanism of Action

Anticancer agent 205 exerts its effects through several mechanisms:

    Molecular Targets: It binds to G4-mtDNA targets, inhibiting the replication, transcription, and translation of mtDNA.

    Pathways Involved: It causes mitochondrial dysfunction, increases ROS production, induces DNA damage, and cellular senescence. .

Comparison with Similar Compounds

Anticancer agent 205 is unique compared to other similar compounds due to its specific binding to G4-mtDNA targets and its ability to induce mitochondrial dysfunction. Similar compounds include:

This compound stands out due to its potent anticancer activity and its potential for further research and development in the field of oncology.

Properties

Molecular Formula

C52H60I2N4

Molecular Weight

994.9 g/mol

IUPAC Name

2-[(E)-2-(4-piperidin-1-ylphenyl)ethenyl]-1-[8-[2-[(E)-2-(4-piperidin-1-ylphenyl)ethenyl]quinolin-1-ium-1-yl]octyl]quinolin-1-ium;diiodide

InChI

InChI=1S/C52H60N4.2HI/c1(3-15-41-55-49(35-27-45-17-7-9-19-51(45)55)33-25-43-21-29-47(30-22-43)53-37-11-5-12-38-53)2-4-16-42-56-50(36-28-46-18-8-10-20-52(46)56)34-26-44-23-31-48(32-24-44)54-39-13-6-14-40-54;;/h7-10,17-36H,1-6,11-16,37-42H2;2*1H/q+2;;/p-2

InChI Key

PIDJCNVTCNXXBQ-UHFFFAOYSA-L

Isomeric SMILES

C1CCN(CC1)C2=CC=C(C=C2)/C=C/C3=[N+](C4=CC=CC=C4C=C3)CCCCCCCC[N+]5=C(C=CC6=CC=CC=C56)/C=C/C7=CC=C(C=C7)N8CCCCC8.[I-].[I-]

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C=CC3=[N+](C4=CC=CC=C4C=C3)CCCCCCCC[N+]5=C(C=CC6=CC=CC=C65)C=CC7=CC=C(C=C7)N8CCCCC8.[I-].[I-]

Origin of Product

United States

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